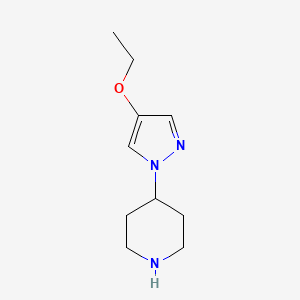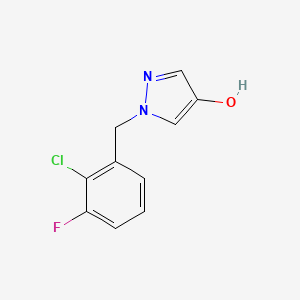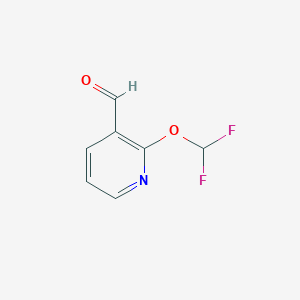
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
説明
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as PEPA, can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of PEPA consists of a benzene ring, two amino groups, and a pyrrolidine ring. The molecule has two chiral centers and exhibits enantiomorphism. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
PEPA is a crystalline powder that is soluble in water, methanol, and ethanol. Its melting point is around 180°C, and it has a boiling point of 478.6°C.科学的研究の応用
Chemical Properties and Complex Formation
The chemistry of compounds containing pyrrolidine rings, such as 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, has been extensively studied due to their potential in forming complex structures with interesting properties. Pyrrolidine rings contribute significantly to stereochemistry and 3D molecular structure due to their sp3 hybridization and non-planarity, which is crucial in drug discovery for achieving target selectivity. The saturation of the pyrrolidine ring allows efficient exploration of pharmacophore space, offering a wide range of biological activities. This saturation also contributes to the increased three-dimensional coverage of molecules, facilitating interactions with biological targets. The structural diversity achieved through the incorporation of pyrrolidine rings is instrumental in the design of compounds with novel biological profiles (Li Petri et al., 2021).
Role in Medicinal Chemistry
Pyrrolidine rings, as part of the structure of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, play a pivotal role in medicinal chemistry. They are part of a class of nitrogen heterocycles widely used by medicinal chemists to develop treatments for various diseases. The flexibility in their chemical modification and their contribution to the three-dimensional structure of molecules make them valuable in drug design. Specifically, the pyrrolidine ring is involved in the synthesis of bioactive molecules with significant pharmacological importance, including those with antibacterial, antifungal, and antiviral activities. Its presence in a molecule can influence the molecule's stereochemistry and pharmacokinetics, thereby affecting its biological activity and potential as a therapeutic agent (Saganuwan, 2017).
作用機序
Although the exact mechanism of action for PEPA is not specified, it has been shown to enhance the activity of nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors.
将来の方向性
特性
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQTSYDDIWUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







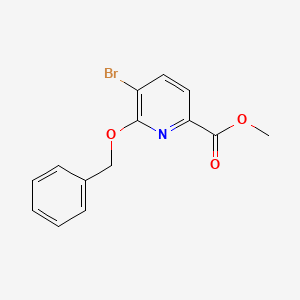
![4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile](/img/structure/B1408968.png)

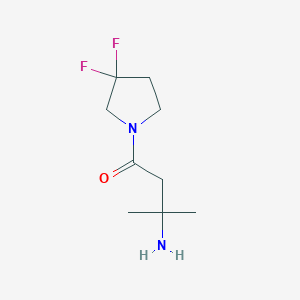
![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)
